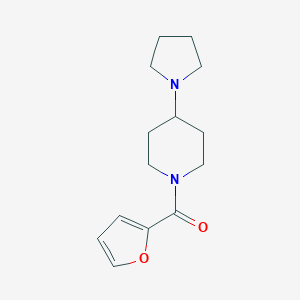
1-(2-Methoxybenzyl)-3-(1-piperidinylcarbonyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methoxybenzyl)-3-(1-piperidinylcarbonyl)piperidine, also known as MPDC, is a chemical compound that has been extensively studied for its potential therapeutic applications. MPDC belongs to the class of piperidine derivatives and is known to exhibit potent analgesic and anti-inflammatory properties. In
Wirkmechanismus
The exact mechanism of action of 1-(2-Methoxybenzyl)-3-(1-piperidinylcarbonyl)piperidine is not fully understood. However, it is believed to act on the opioid receptors in the brain and spinal cord, which are involved in pain perception and the regulation of mood. 1-(2-Methoxybenzyl)-3-(1-piperidinylcarbonyl)piperidine is known to exhibit high affinity for the mu-opioid receptor, which is responsible for the analgesic effects of opioids.
Biochemical and Physiological Effects:
1-(2-Methoxybenzyl)-3-(1-piperidinylcarbonyl)piperidine has been shown to exhibit potent analgesic and anti-inflammatory properties in animal models. It has also been shown to reduce drug-seeking behavior in rats, indicating its potential use in the treatment of drug addiction. However, further studies are required to determine the exact biochemical and physiological effects of 1-(2-Methoxybenzyl)-3-(1-piperidinylcarbonyl)piperidine.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(2-Methoxybenzyl)-3-(1-piperidinylcarbonyl)piperidine is its potent analgesic and anti-inflammatory properties, which make it a promising candidate for the treatment of pain and inflammation. However, one of the limitations of 1-(2-Methoxybenzyl)-3-(1-piperidinylcarbonyl)piperidine is its potential for abuse and addiction, which needs to be carefully monitored in clinical trials.
Zukünftige Richtungen
There are several future directions for the research on 1-(2-Methoxybenzyl)-3-(1-piperidinylcarbonyl)piperidine. One of the potential applications of 1-(2-Methoxybenzyl)-3-(1-piperidinylcarbonyl)piperidine is in the treatment of drug addiction and withdrawal symptoms. Further studies are required to determine the exact mechanism of action of 1-(2-Methoxybenzyl)-3-(1-piperidinylcarbonyl)piperidine and its potential use in the treatment of drug addiction. Additionally, the potential use of 1-(2-Methoxybenzyl)-3-(1-piperidinylcarbonyl)piperidine in the treatment of pain and inflammation needs to be further explored, particularly in clinical trials. Finally, the potential side effects and long-term effects of 1-(2-Methoxybenzyl)-3-(1-piperidinylcarbonyl)piperidine need to be carefully monitored in clinical trials to ensure its safety and efficacy.
Synthesemethoden
The synthesis of 1-(2-Methoxybenzyl)-3-(1-piperidinylcarbonyl)piperidine involves the reaction of 2-methoxybenzyl chloride with piperidine in the presence of sodium carbonate. The resulting intermediate is then treated with piperidine-1-carboxylic acid chloride to yield the final product, 1-(2-Methoxybenzyl)-3-(1-piperidinylcarbonyl)piperidine. The purity of the compound is determined using analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
1-(2-Methoxybenzyl)-3-(1-piperidinylcarbonyl)piperidine has been extensively studied for its potential therapeutic applications in the treatment of various diseases. It has been shown to exhibit potent analgesic and anti-inflammatory properties, making it a promising candidate for the treatment of pain and inflammation. 1-(2-Methoxybenzyl)-3-(1-piperidinylcarbonyl)piperidine has also been studied for its potential use in the treatment of drug addiction and withdrawal symptoms.
Eigenschaften
Produktname |
1-(2-Methoxybenzyl)-3-(1-piperidinylcarbonyl)piperidine |
|---|---|
Molekularformel |
C19H28N2O2 |
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
[1-[(2-methoxyphenyl)methyl]piperidin-3-yl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C19H28N2O2/c1-23-18-10-4-3-8-16(18)14-20-11-7-9-17(15-20)19(22)21-12-5-2-6-13-21/h3-4,8,10,17H,2,5-7,9,11-15H2,1H3 |
InChI-Schlüssel |
CNCJLNINHHPJGZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1CN2CCCC(C2)C(=O)N3CCCCC3 |
Kanonische SMILES |
COC1=CC=CC=C1CN2CCCC(C2)C(=O)N3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 4-(3-(2-furyl)-4-(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247176.png)
![ethyl 4-(4-(2-chlorophenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247177.png)
![ethyl 4-(3-(2-furyl)-4-(4-methoxyphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247178.png)
![ethyl 4-(3-(2-furyl)-6-oxo-4-phenyl-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247179.png)
![ethyl 4-[4-(4-hydroxy-3-methoxyphenyl)-3-methyl-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl]benzoate](/img/structure/B247183.png)
![ethyl 4-(4-(4-chlorophenyl)-3-methyl-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247188.png)
![ethyl 4-(3-methyl-4-(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247190.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247194.png)
![1-(2-Fluorophenyl)-4-[1-(phenoxyacetyl)-4-piperidinyl]piperazine](/img/structure/B247195.png)
![1-(2-Fluorophenyl)-4-[1-(3-methylbutanoyl)-4-piperidinyl]piperazine](/img/structure/B247197.png)


methanone](/img/structure/B247204.png)
![N-(4-{[4-(1-pyrrolidinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide](/img/structure/B247206.png)